1-Phenyl-2-propanol
Overview
Description
1-Phenyl-2-propanol, also known as alpha-methylphenethyl alcohol, is an organic compound with the molecular formula C9H12O. It is characterized by a phenyl group attached to a propanol chain. This compound is significant in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and fragrances .
Mechanism of Action
Target of Action
It’s known that this compound is a useful pharmaceutical intermediate
Mode of Action
The mode of action of 1-Phenyl-2-propanol involves its interaction with carbonyl compounds. Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols . This reaction involves the addition of a carbanion nucleophile . .
Biochemical Pathways
This compound is involved in the bioreduction of 1-phenyl-2-propanone . This process is performed with growing cells of Rhodococcus erythropolis JX-021, yielding this compound . The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .
Pharmacokinetics
It has a density of 0.973 g/mL at 25 °C , a boiling point of 219-221 °C , and a refractive index of n20/D 1.522 . These properties may impact the bioavailability of the compound.
Result of Action
It’s known that the compound is a useful pharmaceutical intermediate , suggesting that it plays a role in the synthesis of certain pharmaceuticals.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, adequate ventilation is necessary, especially in confined areas . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-2-propanol are not fully understood due to limited research. It is known that alcohols like this compound can interact with various enzymes and proteins. They can form hydrogen bonds with enzymes and proteins, influencing their structure and function . The exact enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have been shown to influence cell function. For example, a study found that certain 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives exhibited antidepressant-like activities
Molecular Mechanism
It is known that alcohols can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
A study on the bioreduction of 1-phenyl-2-propanone to this compound reported that the reduction stopped after a certain period due to the strong inhibition of the substrate and the formed product .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propanol can be synthesized through several methods:
Reduction of Phenylacetone: This method involves the reduction of phenylacetone using sodium in boiling alcohol, which primarily produces the racemic form.
Hydrogenation of Methyl Benzyl Ketone: This method involves the hydrogenation of methyl benzyl ketone.
Grignard Reaction: This involves the reaction of styrene oxide with methyl magnesium bromide.
Industrial Production Methods:
Chemical Reactions Analysis
1-Phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetone.
Reduction: It can be reduced to form 1-phenyl-2-propanone.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Phenylacetone: Formed through oxidation.
1-Phenyl-2-propanone: Formed through reduction.
Scientific Research Applications
1-Phenyl-2-propanol has diverse applications in scientific research:
Pharmaceuticals: It serves as a precursor in the synthesis of various drugs, particularly those requiring a phenylpropanolamine base.
Fragrance Industry: It is used for its aromatic properties in the creation of perfumes and flavorings.
Organic Chemistry Research: It is used as a standard or reference material in chromatographic analysis and other analytical techniques due to its consistent behavior under various conditions.
Comparison with Similar Compounds
- Phenylacetone
- Phenylpropanolamine
- 1-Phenylethanol
- 2-Phenyl-1-propanol
Properties
IUPAC Name |
1-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862379 | |
Record name | 1-Phenyl-2-propanol | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Phenyl-2-propanol | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 1-Phenyl-2-propanol | |
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CAS No. |
698-87-3, 14898-87-4 | |
Record name | 1-Phenyl-2-propanol | |
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Record name | 1-Phenyl-2-propanol | |
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Record name | 1-Phenyl-2-propanol | |
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Record name | Benzeneethanol, .alpha.-methyl- | |
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Record name | 1-Phenyl-2-propanol | |
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Record name | 1-phenylpropan-2-ol | |
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Record name | 14898-87-4 | |
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Record name | 1-PHENYL-2-PROPANOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-phenyl-2-propanol?
A1: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.
Q2: How does the structure of this compound influence its supramolecular structure?
A2: The position of the hydroxyl group and the presence of the phenyl group significantly influence the supramolecular structure of this compound. Unlike aliphatic butanols, which form clusters via O–H···O hydrogen bonds, the phenyl group in this compound disrupts this organization, leading to smaller, more disordered clusters and a decrease in hydrogen bonding. []
Q3: What is the preferred conformation of this compound?
A3: Ab initio and molecular mechanics (MM2) calculations reveal that the most stable conformation of this compound is a phenyl-methyl anti and phenyl-OH gauche conformation stabilized by an intramolecular OH-π hydrogen bond. []
Q4: Can this compound be used as a chiral building block in pharmaceutical synthesis?
A4: Yes, the (S)-enantiomer of this compound is a valuable chiral building block for synthesizing pharmaceuticals. It can be produced with high enantiomeric excess (>99.9%) through the biocatalytic reduction of phenylacetone using specific alcohol dehydrogenases. []
Q5: How does the presence of copper salts influence the Friedel-Crafts reaction of this compound with benzene?
A5: Adding copper(I) or (II) chlorides to the aluminium chloride-catalyzed reaction of benzene with this compound significantly enhances the regioselective formation of 1,1-diphenylpropane. []
Q6: Have theoretical calculations been used to study the elimination reactions of this compound?
A6: Yes, theoretical calculations using various methods like MP2 and DFT have been employed to investigate the gas-phase elimination kinetics of this compound. These studies provide insights into the reaction mechanisms, transition state structures, and the influence of methyl substitution on reaction rates. []
Q7: Can molecular modeling be used to understand the enantioselectivity of lipases towards this compound?
A7: Yes, molecular modeling studies, coupled with stereoelectronic considerations, suggest that lipase-catalyzed reactions, including those involving this compound, are under stereoelectronic control, especially at the transition state. The enantioselectivity arises from the lipase-induced strain differences at the transition state between the two enantiomers. []
Q8: What factors influence the release of 2-methyl-1-phenyl-2-propanol from dendrimers and stylomers?
A8: The release of 2-methyl-1-phenyl-2-propanol, triggered by neighboring-group-assisted hydrolysis of 2-carbamoylbenzoates at neutral pH, is significantly influenced by the polarity and solubility of the conjugate system. Structural factors, such as the presence of catalytic functionalities near the release unit, also play a crucial role. []
Q9: What analytical techniques have been used to characterize and study this compound?
A9: Various analytical techniques have been employed to study this compound, including:* Gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying this compound and its metabolites. [, ]* High-performance liquid chromatography (HPLC) for separating and analyzing this compound enantiomers, often utilizing chiral stationary phases. [, , ] * Wide-angle X-ray scattering to determine the atomic-scale structure and supramolecular organization of this compound. []* Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to study conformational equilibriums and identify functional groups. []* Cyclic voltammetry (CV) to characterize inclusion complexes of this compound with chiral selectors like sulfonated β-cyclodextrin. []
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